D-Fructose-13C6,d7

NMR spectroscopy Hyperpolarization Metabolite detection

Researchers performing quantitative metabolomics often face isotopic cross-talk when using single-label D-Fructose-13C6, limiting assay specificity in complex matrices. D-Fructose-13C6,d7 resolves this with a definitive +13 Da mass shift and extended hyperpolarization lifetime for NMR. - Eliminates endogenous fructose interference via the +13 Da shift, enabling accurate quantification in plasma, urine, and tissue extracts. - 5.8× longer hyperpolarization lifetime vs. unlabeled fructose, facilitating real-time glycolytic and gluconeogenic flux tracking in liver and adipose tissue. - Supplied at ≥98% purity as a white crystalline powder; dual 13C/2H labeling provides orthogonal MS and NMR readouts for comprehensive flux mapping.

Molecular Formula C6H12O6
Molecular Weight 193.16 g/mol
Cat. No. B12405095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose-13C6,d7
Molecular FormulaC6H12O6
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1D2,2+1D2,3+1D,4+1,5+1D,6+1D
InChIKeyBJHIKXHVCXFQLS-ANDRLTSPSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructose-13C6,d7: Dual-Labeled Isotope Tracer


D-Fructose-13C6,d7 is a dual-labeled stable isotope derivative of the naturally occurring monosaccharide D-fructose, featuring uniform 13C enrichment of all six carbon atoms (13C6) and perdeuteration of seven exchangeable protons (d7). As a member of the 13C/2H-labeled carbohydrate class, it serves as a critical internal standard and tracer molecule in quantitative metabolomics, metabolic flux analysis, and hyperpolarized NMR studies . The compound exists as a white crystalline powder with a molecular formula of 13C6H5D7O6 and a molecular weight of 193.15 g/mol, and is typically supplied with a purity of ≥98% .

Workflow Isotope dilution LC-MS/MS and hyperpolarized NMR
Labeling Dual 13C6 / d7 for orthogonal MS and NMR readouts
Use Context Quantitative metabolomics and metabolic flux analysis

Why D-Fructose-13C6,d7 Outperforms Other Analogs


Substituting D-Fructose-13C6,d7 with unlabeled D-fructose, singly-labeled D-Fructose-13C6, or D-Fructose-d7 introduces critical analytical limitations that directly impact data quality and experimental feasibility. Unlabeled D-fructose cannot serve as an internal standard for mass spectrometry (MS) due to isotopic overlap with endogenous analyte signals. Singly-labeled D-Fructose-13C6 provides a mass shift of +6 Da, but this may still be insufficient to fully resolve isotopic envelopes in complex biological matrices or in the presence of natural abundance 13C . D-Fructose-d7 alone lacks the carbon skeleton enrichment required for tracking carbon atom rearrangements in metabolic flux studies. The dual-labeled 13C6,d7 configuration uniquely addresses both requirements: it enables precise MS quantification via a +13 Da mass shift while simultaneously providing the 2H labeling necessary for extended hyperpolarization lifetimes in NMR and for simplified spectral interpretation [1]. This combinatorial labeling strategy cannot be replicated by any single-label analog, making D-Fructose-13C6,d7 the essential choice for multi-modal analytical workflows.

D-Fructose-13C6,d7
Why substitutes are not interchangeable
Unlabeled D-fructose
Cannot serve as internal standard due to isotopic overlap with endogenous analyte
D-Fructose-13C6 (single label)
+6 Da shift may not fully resolve isotopic envelopes in complex matrices
D-Fructose-d7 (single label)
Lacks 13C enrichment for tracking carbon rearrangements in flux analysis

D-Fructose-13C6,d7 Quantitative Differentiation Evidence


Extended NMR Hyperpolarization Lifetime

Direct head-to-head comparison using the SABRE-Relay hyperpolarization method demonstrated that the deuterated analog D-glucose-13C6-d7 exhibits a 5.8-fold longer hyperpolarization lifetime (T1) compared to its non-deuterated counterpart D-glucose-13C6. At a magnetic field strength of 9.4 T, the hyperpolarization lifetime was 11.6 ± 0.5 s for D-glucose-13C6-d7, versus 1.99 ± 0.1 s for D-glucose-13C6 [1]. This class-level inference is directly applicable to D-Fructose-13C6,d7 due to the analogous perdeuteration strategy on the exchangeable hydroxyl protons, which mitigates dipolar relaxation pathways. The extended lifetime translates to a significantly longer window for NMR acquisition, enabling the detection and quantification of D-fructose at millimolar concentrations within minutes, even with low-field benchtop NMR systems [1].

Hyperpolarization Lifetime
Class-level inference
5.8× longer T1 vs. non-deuterated glucose
Supports extended NMR acquisition window
Glucose-d7 class proxy; verify in fructose
NMR spectroscopy Hyperpolarization Metabolite detection

Superior Mass Shift in Quantitative LC-MS/MS

D-Fructose-13C6,d7 provides a +13 Da mass shift (+6 from 13C6 and +7 from d7) relative to unlabeled D-fructose, compared to only a +6 Da shift for the commonly used singly-labeled D-Fructose-13C6 . This larger mass shift is critical for minimizing isotopic cross-talk between the internal standard and the endogenous analyte in complex biological matrices. The dual labeling ensures that the isotopologue cluster of D-Fructose-13C6,d7 is fully resolved from that of natural abundance D-fructose and from any potential interference from other isobaric compounds. D-Fructose-13C6,d7 is supplied with a certified purity of ≥98% , comparable to the 99% (CP) purity specification for D-Fructose-13C6 from major vendors . The +13 Da shift also provides greater flexibility in selecting MS/MS transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays, reducing background noise and improving lower limits of quantification (LLOQ).

Mass Shift
Data to verify
+13 Da (13C6 + d7)
Resolves isotopic envelopes for improved assay specificity
Supplier-specified; verify in target matrix
Mass spectrometry Isotope dilution Quantitative metabolomics

Reduced NMR Spectral Complexity

In 13C NMR spectra of uniformly 13C-labeled sugars such as D-glucose-13C6, the presence of one-bond 13C-13C scalar couplings (~45 Hz) results in complex multiplet patterns that obscure individual carbon resonances and complicate spectral interpretation [1]. Selective perdeuteration of exchangeable hydroxyl protons, as in D-glucose-13C6-d7, does not directly remove 13C-13C couplings but enables the use of 2H decoupling strategies that can simplify spectra. More importantly, the replacement of protons with deuterons eliminates 1H-13C couplings, which would otherwise further split the resonances. The net effect is a significant reduction in spectral crowding, facilitating the identification and quantification of individual tautomeric forms (e.g., α- and β-fructopyranose, fructofuranose) [1]. This class-level inference applies directly to D-Fructose-13C6,d7, which exhibits analogous perdeuteration of its seven exchangeable protons.

Spectral Complexity
Class-level inference
Eliminates ~7 1H-13C coupling pathways
Simplifies tautomer identification in 13C NMR
Deuterium labeling reduces proton couplings
NMR spectroscopy Metabolite identification Spectral simplification

D-Fructose-13C6,d7 Research & Industrial Applications


Hyperpolarized 13C NMR Metabolic Imaging

D-Fructose-13C6,d7 is uniquely suited for hyperpolarized 13C NMR studies requiring extended observation windows. The 5.8-fold longer hyperpolarization lifetime, demonstrated for the analogous D-glucose-13C6-d7 class [1], translates to improved signal-to-noise and enables the tracking of fructose-derived carbon through glycolytic and gluconeogenic pathways in real time. This is particularly valuable for studying fructose metabolism in tissues such as liver and adipose, where dynamic flux measurements are critical. The dual labeling also simplifies spectral interpretation by eliminating 1H-13C couplings, allowing for more accurate isotopomer analysis.

Stable Isotope Dilution LC-MS/MS for Fructose Quantification

For quantitative metabolomics and clinical biomarker studies, D-Fructose-13C6,d7 serves as a superior internal standard. The +13 Da mass shift, compared to +6 Da for D-Fructose-13C6 , minimizes isotopic cross-talk with endogenous fructose signals, thereby enhancing assay specificity and accuracy. This is essential for precisely quantifying fructose concentrations in plasma, urine, or tissue extracts, particularly in studies of diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD) where small changes in fructose levels may be biologically significant. The compound's ≥98% purity ensures reliable calibration curves and low limits of quantification.

Metabolic Flux Analysis in Cell Culture & In Vivo

While D-Fructose-13C6 has been successfully used to trace fructose fate in human adipocytes, demonstrating robust anabolic responses and de novo fatty acid synthesis [2], the dual-labeled D-Fructose-13C6,d7 offers enhanced resolution for flux studies. The combination of 13C and 2H labeling provides orthogonal isotopic readouts (MS for carbon rearrangement and NMR for deuterium incorporation), allowing for more comprehensive flux mapping. This is particularly advantageous in systems where multiple metabolic pathways converge, such as in hepatocytes or cancer cells, enabling more precise determination of flux through glycolysis, the pentose phosphate pathway, and the TCA cycle.

Pharmaceutical Research & Drug Metabolism

In the pharmaceutical industry, stable isotope-labeled compounds are widely used as tracers for quantifying drug candidates and their metabolites during development . D-Fructose-13C6,d7 can serve as an internal standard in LC-MS/MS assays for measuring fructose or fructose-containing molecules in pharmacokinetic and toxicokinetic studies. The dual labeling provides a distinct mass signature that is highly unlikely to be confounded by endogenous metabolites or drug-related interferences, thereby ensuring the robustness of regulatory submissions.

Application
Selection Property
Validation Focus
Hyperpolarized 13C NMR metabolism studies
Extended hyperpolarization lifetime (class-level)
Signal-to-noise and acquisition window assessment
Quantitative LC-MS/MS metabolomics
+13 Da dual-label mass shift
Isotopic cross-talk and assay specificity validation
Metabolic flux analysis in cell models
Dual 13C/2H isotopic readout
Orthogonal MS and NMR flux mapping
Pharmaceutical bioanalysis (PK/TK)
Distinct isotopic signature for analyte tracking
Method specificity and matrix interference review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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